N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide
Description
N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanoethyl group, a fluoro substituent, and a methoxyethyl group attached to an isoquinoline sulfonamide core. Its distinct chemical properties make it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3S/c1-22-10-9-18(7-2-6-17)23(20,21)19-8-5-13-11-15(16)4-3-14(13)12-19/h3-4,11H,2,5,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBWACXJJJVKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCC#N)S(=O)(=O)N1CCC2=C(C1)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoquinoline derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Cyanoethyl and Methoxyethyl Groups: The final steps involve the alkylation of the amine with 2-bromoacetonitrile and 2-bromoethanol, respectively, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the cyano or sulfonamide groups.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxyethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)-6-chloro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide
- N-(2-cyanoethyl)-6-bromo-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide
- N-(2-cyanoethyl)-6-methyl-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide
Uniqueness
N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
